6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Description

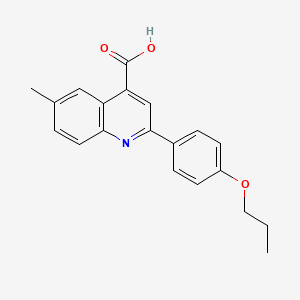

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 438220-76-9) is a quinoline derivative characterized by a methyl group at position 6, a propoxyphenyl substituent at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound is synthesized via the Doebner reaction, involving condensation of substituted benzaldehydes, pyruvic acid, and aromatic amines, followed by esterification or reduction steps .

Properties

IUPAC Name |

6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(22)23)16-11-13(2)4-9-18(16)21-19/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSBOBRIDZZUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methodologies

Multi-Step Synthesis via Isatin Condensation and Functionalization

Reaction Pathway and Mechanism

The patented method involves five sequential steps (Figure 1):

- Quinoline Core Formation : Isatin undergoes base-catalyzed (NaOH) condensation with acetone at 25–35°C, yielding 2-toluquinoline-4-carboxylic acid via ring-opening and recyclization (99% yield).

- Aldol Addition : Reaction with 4-propoxyphenyl aldehyde at 100°C introduces the C-2 substituent, forming 2-(4-propoxyphenyl)-6-methylquinoline-4-carboxylic acid hemihydrate (85% yield).

- Dehydration : Acetic anhydride-mediated dehydration at 120°C removes water, yielding the anhydrous intermediate (93.4% yield).

- Oxidation : Potassium permanganate in alkaline conditions oxidizes the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid (94% yield).

- Decarboxylation : Thermal decarboxylation in m-xylene at reflux eliminates the C-2 carboxyl group, yielding the target compound.

Mechanistic Insights :

- The condensation step proceeds via nucleophilic attack of acetone’s enolate on isatin’s carbonyl, followed by cyclodehydration.

- Aldol addition at C-2 is facilitated by the electron-withdrawing quinoline ring, directing electrophilic substitution.

Optimization and Challenges

- Base Selection : Sodium hydroxide outperforms potassium tert-butoxide in minimizing side reactions during condensation.

- Oxidation Control : Excess potassium permanganate causes overoxidation; maintaining pH >10 with NaOH suppresses this.

- Scale-Up Considerations : Batch processing in 500 mL flasks achieves consistent yields, suggesting industrial viability.

Microwave-Assisted One-Pot Cyclization

Reaction Design

An alternative route employs indium(III) chloride-catalyzed cyclization of 2-methoxy acrylates with N-(4-propoxyphenyl)benzaldimines under microwave irradiation. This method condenses the multi-step sequence into a single 30-minute reaction (Figure 2).

Conditions :

Advantages and Limitations

Comparative Analysis of Methodologies

Industrial and Environmental Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-propoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid under acidic conditions. Strong acids such as sulfuric or hydrochloric acid are commonly used as catalysts. The reaction conditions are optimized to enhance yield and purity, which is crucial for its applications in research and industry.

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex quinoline derivatives, which are valuable in organic chemistry for developing new materials and drugs.

2. Biology

- Proteomics Research : It is utilized as a reagent for modifying proteins, facilitating studies on protein interactions and functions. This is essential for understanding various biological processes and disease mechanisms .

- Antimicrobial Activity : Research indicates that derivatives of quinoline, including this compound, exhibit antimicrobial properties. Specifically, it has been studied as an efflux pump inhibitor against Staphylococcus aureus, enhancing the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms .

3. Medicine

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including tuberculosis. Studies have shown that modifications to the quinoline structure can lead to compounds with significant anti-tubercular activity by targeting Mycobacterium tuberculosis DNA gyrase .

Table 1: Biological Activities of this compound

Table 2: Synthetic Routes for this compound

| Route Description | Conditions | Yield (%) |

|---|---|---|

| Condensation with 4-propoxybenzaldehyde | Acidic conditions (HCl/SO₄) | Varies |

| Refluxing with thionyl chloride | Reflux | High |

Case Studies

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound significantly inhibited Staphylococcus aureus growth, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitubercular Activity

Research focused on the synthesis and screening of quinoline derivatives against Mycobacterium tuberculosis revealed that modifications at the C-6 position of the quinoline ring enhanced anti-TB activity. The study highlighted the importance of structure-activity relationships in developing effective antitubercular agents .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of quinoline-4-carboxylic acids is highly dependent on substituent patterns. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methyl group at position 6 (electron-donating) in the target compound contrasts with chlorine (electron-withdrawing) in analogs, influencing electronic density and reactivity. For instance, chlorine may enhance electrophilic substitution but reduce solubility compared to methyl .

- Alkoxy Chain Length : The propoxyphenyl group (OPr) offers a balance between lipophilicity and steric bulk compared to shorter chains (e.g., methoxy or ethoxy). Longer chains may improve membrane permeability but reduce aqueous solubility .

- Heterocyclic vs.

Antibacterial Activity :

- Gram-Positive Bacteria: 2-Phenyl-quinoline-4-carboxylic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against Staphylococcus aureus (MIC: 64 µg/mL) . The target compound’s propoxyphenyl group may similarly improve penetration through bacterial membranes.

- Role of Substituent Position : Methoxy at position 6 (as in ) versus methyl (target compound) could alter target binding. Methoxy’s polarity may enhance solubility but reduce membrane permeability compared to methyl .

P-Glycoprotein Inhibition :

6-Methoxy-2-arylquinolines (e.g., 4b in ) demonstrate P-gp inhibition, critical in overcoming multidrug resistance. The propoxyphenyl group’s bulkiness in the target compound may modulate affinity for P-gp binding pockets .

Cytotoxicity :

Compounds like 5a4 () exhibit low cytotoxicity (MTT assay), suggesting that the propoxyphenyl and methyl groups in the target compound may similarly reduce off-target effects .

Biological Activity

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C_19H_19NO_3

- Molecular Weight: 305.36 g/mol

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system, which is known for its varied biological activities.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes, particularly alkaline phosphatases. This inhibition affects various biochemical pathways, including phosphate metabolism and cellular signaling processes.

Key Targets:

- Alkaline Phosphatases: The compound acts as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Case Study:

In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its structural modifications enhance its efficacy against resistant strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity. Studies suggest that higher lipophilicity correlates with increased biological activity .

Dosage Effects and Toxicity

Dosage studies in animal models reveal that lower doses exhibit therapeutic effects while higher doses may lead to toxicity. Observed adverse effects include cellular toxicity and organ damage at elevated concentrations.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|

| 10 | Anticancer activity | |

| 50 | Toxicity observed |

Metabolic Pathways

The compound influences several metabolic pathways by interacting with various enzymes and cofactors, significantly affecting metabolite levels related to phosphate metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with β-keto esters, followed by cyclization. For example, 3-methylbenzaldehyde and ethyl acetoacetate can undergo a base-catalyzed condensation (e.g., ammonium acetate) in ethanol under reflux to form the quinoline core . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst loading to maximize yield. Post-cyclization, hydrolysis of the ester group yields the carboxylic acid derivative. Reaction monitoring via TLC or LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Focus on distinguishing quinoline protons (e.g., H-2 and H-6) and substituents (e.g., propoxyphenyl methine protons at δ 4.0–4.5 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–14 ppm in -NMR .

- IR : Confirm the carboxylic acid (-COOH) stretch at ~1700 cm and quinoline ring vibrations at 1600–1450 cm .

- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N) to prevent oxidation. Avoid exposure to moisture and light, as quinoline derivatives are prone to photodegradation. Long-term stability studies under varying temperatures (4°C vs. -20°C) and humidity levels (e.g., silica gel desiccants) are recommended. Decomposition products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives, such as varying enzyme inhibition profiles?

- Methodological Answer :

- Target Profiling : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity across enzymes (e.g., kinases, cytochrome P450).

- Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding poses and identify key interactions (e.g., hydrogen bonds with catalytic residues). Discrepancies may arise from substituent effects on the quinoline core; for example, the propoxyphenyl group may sterically hinder binding in certain isoforms .

- Pathway Mapping : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to elucidate off-target effects on biochemical pathways .

Q. How can computational methods predict the reactivity of this compound under varying pH and solvent conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d') level to evaluate charge distribution and reactive sites (e.g., carboxylic acid group nucleophilicity). Solvent effects (e.g., water vs. DMSO) can be modeled using the Polarizable Continuum Model (PCM) .

- MD Simulations : Simulate interactions with biological membranes or proteins (GROMACS) to predict solubility and aggregation tendencies. For example, the propoxyphenyl chain may enhance lipid bilayer penetration .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer to reduce side reactions (e.g., over-oxidation). For cyclization steps, residence time optimization minimizes dimerization .

- Green Chemistry : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ recyclable catalysts (e.g., immobilized bases on silica) .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates and adjust reagent stoichiometry dynamically .

Q. How do substituents (methyl, propoxyphenyl) influence the compound’s photophysical properties and applicability in bioimaging?

- Methodological Answer :

- UV-Vis/Flourescence : Compare λ and quantum yields of derivatives. The methyl group may enhance rigidity, reducing non-radiative decay, while the propoxyphenyl group extends conjugation, shifting absorption to longer wavelengths .

- Cell Imaging : Use confocal microscopy to assess intracellular localization. Functionalize the carboxylic acid group with fluorophores (e.g., FITC) via EDC/NHS coupling, and validate specificity using knockout cell lines .

Data Analysis & Validation

Q. What statistical approaches are critical for validating reproducibility in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values with 95% confidence intervals. Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (Tukey’s) to compare means .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition assays .

Q. How can researchers differentiate between polymorphic forms of this compound, and what impact do these forms have on bioavailability?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10–30°) to reference standards.

- DSC/TGA : Identify melting points and thermal degradation profiles. Polymorphs with higher crystallinity may exhibit slower dissolution rates, reducing oral bioavailability .

- Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph form with kinetic solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.